Fumagillin

Description

Historical Context of Fumagillin Discovery and Early Characterization

The history of this compound research begins with its isolation and initial characterization as an antimicrobial agent.

This compound was first isolated in 1949 from the microbial organism Aspergillus fumigatus. wikipedia.org This isolation was reported by Eble and Hanson in 1951. redalyc.org Aspergillus fumigatus is a ubiquitous saprophytic fungus known to produce various secondary metabolites, including mycotoxins. redalyc.org The genes responsible for the synthesis of such secondary metabolites, including this compound, are often found within biosynthetic gene clusters in the fungal genome. nih.gov

Classification as a Meroterpenoid

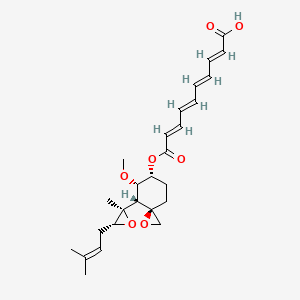

This compound is classified as a meroterpenoid. acs.orgsrgroupchemical.comrsc.orgnih.govebi.ac.uk Meroterpenoids are a class of natural products that are partially derived from terpenoid biosynthetic pathways. rsc.org They represent hybrid natural products, incorporating structural features from both terpenoids and other biosynthetic origins, such as polyketides. rsc.orgpatsnap.com Specifically, this compound is described as a meroterpenoid resulting from the formal condensation of fumagillol (B1674179) with (all-E)-deca-2,4,6,8-tetraenedioic acid. nih.govebi.ac.uk

Overview of Contemporary Research Trajectories

Contemporary research on this compound explores its diverse biological activities and potential applications. A significant area of focus is its potent and selective inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2). srgroupchemical.compatsnap.compatsnap.comresearchgate.net This enzyme plays a crucial role in protein maturation and the formation of new blood vessels (angiogenesis). patsnap.compatsnap.com Consequently, this compound's anti-angiogenic properties have led to investigations into its potential as a therapeutic agent, particularly in the context of diseases characterized by abnormal angiogenesis, such as cancer. acs.orgsrgroupchemical.comnih.govebi.ac.ukpatsnap.compatsnap.comresearchgate.net

Beyond its anti-angiogenic activity, this compound has also been studied for its antimicrobial and antiparasitic effects. wikipedia.orgsrgroupchemical.comnih.govebi.ac.ukpatsnap.com It has been used against microsporidian infections, particularly in apiculture for controlling Nosema disease in honey bees. wikipedia.orgnih.govebi.ac.ukresearchgate.netualberta.ca Research also indicates its activity against certain myxozoan parasites and its investigation as an inhibitor of malaria parasite growth. wikipedia.orgsrgroupchemical.com

The mechanism of action involving irreversible binding to MetAP2 through a covalent bond with a specific histidine residue in the enzyme's active site is a key aspect of current research. patsnap.com This understanding supports ongoing efforts to develop analogues of this compound with potentially improved properties. acs.org

While this compound itself has demonstrated biological activity, research continues to explore its derivatives and synthetic strategies, as well as analytical methods for its detection in various matrices. wikipedia.orgnih.govualberta.caresearchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGMYCMLYOUNGM-CSDLUJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040736 | |

| Record name | Fumagillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23110-15-8 | |

| Record name | Fumagillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23110-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumagillin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023110158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumagillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumagillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumagillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUMAGILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OW73204U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

190-192 | |

| Record name | Fumagillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Fumagillin Biosynthesis and Fungal Origins

Biosynthetic Pathway Elucidation

The fumagillin metabolic pathway has been elucidated through various studies, including those utilizing defective mutants of A. fumigatus, cloning and expression of pathway enzymes in heterologous hosts like Saccharomyces cerevisiae, and in vitro enzymatic assays. nih.gov The pathway requires two main components: a rearranged, highly oxygenated sesquiterpene and a polyketide-derived tetraenoic diacid, which are produced by separate biosynthetic branches and subsequently joined by esterification. nih.gov

Identification of Key Biosynthetic Intermediates

The biosynthesis of this compound involves several key intermediates. The pathway begins with the conversion of farnesyl pyrophosphate (FPP) to β-trans-bergamotene. mdpi.comnih.govacs.orgnih.gov This sesquiterpene intermediate undergoes a series of oxidative transformations. One key intermediate formed after the initial oxidation of β-trans-bergamotene by a multifunctional cytochrome P450 is 5-keto-demethoxyfumagillol. mdpi.comnih.govacs.orgnih.gov This compound is then further modified through hydroxylation and methylation to yield 5-keto-fumagillol. nih.gov Another branch of the pathway produces the dodecapentaenoyl group via a polyketide synthase, which remains attached to the enzyme before being transferred to the fumagillol (B1674179) moiety to form prethis compound. nih.gov Finally, oxidative cleavage of prethis compound leads to the formation of this compound. nih.gov

Here is a table summarizing some key intermediates:

| Intermediate Name | Origin | Enzymes Involved (Examples) |

| Farnesyl Pyrophosphate (FPP) | Precursor | |

| β-trans-Bergamotene | Cyclization of FPP | Fma-TC |

| 5-keto-demethoxyfumagillol | Oxidized β-trans-Bergamotene product | Fma-P450 |

| 5-keto-fumagillol | Modified 5-keto-demethoxyfumagillol | Fma-C6H, Fma-MT |

| Prethis compound | Esterification product | Fma-PKS, Fma-AT |

| This compound | Final product | Fma-ABM |

Role of Fma-TC (Terpene Cyclase) in β-trans-Bergamotene Formation

A crucial early step in this compound biosynthesis is the formation of the sesquiterpene core, β-trans-bergamotene. mdpi.comnih.govacs.orgnih.gov This reaction is catalyzed by the enzyme Fma-TC, a membrane-bound class I terpene cyclase. mdpi.comrsc.orgacs.orgnih.gov Fma-TC converts farnesyl pyrophosphate (FPP) into β-trans-bergamotene. rsc.orgacs.orgnih.govuniprot.org This cyclization is initiated by the elimination of a pyrophosphate group, characteristic of Class I terpene cyclases. rsc.org Studies involving heterologous expression of Fma-TC in Saccharomyces cerevisiae have confirmed its role in the accumulation of β-trans-bergamotene. acs.orgnih.gov Fma-TC represents a new family of membrane-bound terpene cyclases that catalyze a Class I-type reaction, distinguishing it from some other recently characterized fungal terpene cyclases. nih.gov

Genetic Basis of this compound Production

The genetic information required for this compound production in A. fumigatus is organized within a biosynthetic gene cluster. mdpi.comnih.gov This cluster is located within a larger supercluster on chromosome 8 that also contains genes for the biosynthesis of other secondary metabolites like fumitremorgin and pseurotin (B1257602). mdpi.comnih.govacs.org

Characterization of the fma Gene Cluster

The this compound biosynthetic gene cluster, known as the fma cluster, has been identified and characterized. mdpi.comnih.govepa.govresearchgate.net It is located on the subtelomeric region of chromosome 8 in A. fumigatus. mdpi.comnih.gov The fma cluster contains genes encoding the enzymes necessary for the various steps of this compound biosynthesis, including terpene cyclization, polyketide synthesis, and oxidative tailoring modifications. acs.orgnih.govresearchgate.net Characterization of the cluster has involved techniques such as gene knockout and heterologous expression. acs.orgresearchgate.net The fma cluster is intertwined with the pseurotin A gene cluster, and their expression is coregulated by a single transcriptional factor, FumR (also known as FapR), which is embedded within this supercluster. mdpi.comacs.orgbiorxiv.org

Gene Organization within Aspergillus fumigatus

The fma gene cluster in A. fumigatus encompasses approximately 15 genes, located from Afu8g00370 to Afu8g00520 within the supercluster on chromosome 8. mdpi.comnih.gov The organization of genes within the cluster reflects the different enzymatic activities required for the biosynthesis. Genes encoding enzymes for polyketide biosynthesis, terpene cyclization, and tailoring modifications are present. nih.govresearchgate.net For instance, the gene encoding Fma-TC (Af520) is part of this cluster. uniprot.orgnih.govresearchgate.net The cluster also contains a regulatory gene, fumR (Afu8g00420), which encodes a C6 type transcription factor that regulates the expression of the fma cluster genes. mdpi.complos.org The expression of fumR is itself dependent on laeA, a global regulator of fungal secondary metabolism. mdpi.complos.org

Here is a simplified representation of the gene organization within the fma cluster based on available information:

| Locus Tag (Example) | Gene Name (Example) | Putative Function |

| Afu8g00370 | fmaA (Fma-PKS) | Polyketide Synthase |

| Afu8g00380 | fmaB (Fma-AT) | Acyltransferase |

| Afu8g00470 | fmaE (Fma-ABM) | Monooxygenase (Oxidative cleavage) |

| Afu8g00480 | fmaD (Fma-C6H) | Dioxygenase (Hydroxylation) |

| Afu8g00490 | fmaC (Fma-KR) | Ketoreductase |

| Afu8g00510 | fmaG (Fma-P450) | Cytochrome P450 Monooxygenase |

| Afu8g00520 | fmaF (Fma-TC) | Terpene Cyclase (β-trans-bergamotene synthase) |

| Afu8g00420 | fumR (fapR) | Transcriptional Regulator |

Note: Gene nomenclature can vary between studies. nih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is carried out by a suite of enzymes encoded by the fma gene cluster. The process begins with Fma-TC, which catalyzes the cyclization of FPP to form β-trans-bergamotene. rsc.orgacs.orgnih.govuniprot.org Subsequently, a multifunctional cytochrome P450 monooxygenase, Fma-P450 (encoded by Afu8g00510), plays a central role in the oxidative modification of β-trans-bergamotene. acs.orgnih.govuniprot.orgacs.org This enzyme catalyzes multiple steps, including hydroxylation, bicyclic ring-opening, and epoxidations, leading to the formation of intermediates like 5-keto-demethoxyfumagillol. acs.orgnih.govacs.org

Other enzymes involved in the tailoring steps include Fma-C6H (a dioxygenase), which performs hydroxylation, and Fma-MT (an O-methyltransferase), responsible for methylation. nih.govacs.orgnih.gov A polyketide synthase, Fma-PKS (encoded by Afu8g00370), synthesizes the dodecapentaenoate portion of this compound. nih.govuniprot.orgnih.govresearchgate.net This polyketide is then transferred to the sesquiterpene core by Fma-AT (an acyltransferase, encoded by Afu8g00380) to form prethis compound. nih.govuniprot.orgnih.govresearchgate.net Finally, Fma-ABM (a monooxygenase, encoded by Afu8g00470) catalyzes the oxidative cleavage of prethis compound to yield the final product, this compound. nih.govacs.orgnih.govuniprot.orgacs.org The cluster also contains Fma-KR (a ketoreductase, encoded by Afu8g00490) which is involved in the stereoselective reduction of a keto intermediate. nih.govuniprot.orgacs.org

| Enzyme Name | Gene Locus Tag (Example) | Catalyzed Reaction (Summary) |

| Fma-TC | Afu8g00520 | Cyclization of FPP to β-trans-Bergamotene |

| Fma-P450 | Afu8g00510 | Multiple oxidative steps on β-trans-Bergamotene |

| Fma-C6H | Afu8g00480 | Hydroxylation |

| Fma-MT | Not explicitly listed | O-methylation |

| Fma-PKS | Afu8g00370 | Synthesis of dodecapentaenoate |

| Fma-AT | Afu8g00380 | Transfer of dodecapentaenoate to sesquiterpene core |

| Fma-ABM | Afu8g00470 | Oxidative cleavage of prethis compound |

| Fma-KR | Afu8g00490 | Stereoselective reduction of a keto intermediate |

Multifunctional Cytochrome P450 Monooxygenases in Oxidative Tailoring

Cytochrome P450 monooxygenases (P450s) are crucial heme-containing enzymes involved in diverse oxidative transformations in both primary and secondary metabolism. nih.gov In the context of this compound biosynthesis, a key multifunctional cytochrome P450 monooxygenase, designated Fma-P450 (Af510), plays a central role in tailoring the sesquiterpenoid core. nih.govacs.orguniprot.org This enzyme catalyzes a series of oxidative steps starting from β-trans-bergamotene. mdpi.comnih.govacs.orguniprot.org

Specifically, Fma-P450 is responsible for initial C-H hydroxylation at the bridgehead C5 position of β-trans-bergamotene. nih.govuniprot.org Following this hydroxylation, the enzyme facilitates a four-electron oxidation initiated at C-9, coupled with the cleavage of the cyclobutane (B1203170) C5-C8 bond within the bicyclo[3.1.1] core structure. nih.govuniprot.org This process yields an epoxyketone intermediate. nih.govuniprot.org Fma-P450 further catalyzes an additional epoxidation reaction, resulting in the formation of a characteristic bisepoxide ketone, identified as 5-keto-demethoxyfumagillol. nih.govacs.orguniprot.org This demonstrates the remarkable catalytic versatility of Fma-P450, which includes hydroxylation, bicyclic ring-opening, and multiple epoxidations, ultimately generating the highly oxygenated sesquiterpenoid core of this compound. nih.govacs.orgcdc.govfigshare.com

Identification and Function of Other Oxygenases

Beyond the multifunctional Fma-P450, other oxygenases are involved in the oxidative tailoring steps of this compound biosynthesis. nih.govacs.orgcdc.govfigshare.com These include a nonheme-iron-dependent dioxygenase and an ABM family monooxygenase. nih.govacs.orgcdc.govfigshare.com

The nonheme-iron-dependent dioxygenase, Fma-C6H (Af480), is involved in the hydroxylation of 5-keto-demethoxyfumagillol at the C6 position. mdpi.comnih.gov This step is part of the conversion of 5-keto-demethoxyfumagillol to 5-keto-fumagillol. mdpi.com

An ABM family monooxygenase, Fma-ABM (Af470), is responsible for the oxidative cleavage of the polyketide moiety. nih.govacs.orgcdc.govfigshare.com This enzyme catalyzes the conversion of prethis compound to this compound. mdpi.com The identification and characterization of these oxygenases have helped to elucidate the complete biosynthetic pathway of this compound. acs.org

Polyketide Synthase and Ketoreductase Functions in Pathway

The this compound biosynthetic pathway also involves enzymes responsible for the synthesis and modification of the polyketide portion of the molecule. mdpi.comnih.govacs.org A truncated polyketide synthase (PKS), Fma-PKS (Af370), is present in the fma gene cluster. nih.govacs.orguniprot.orggenome.jp This enzyme is responsible for synthesizing the dodecapentaenoyl group, which is the polyketide-derived chain of this compound. mdpi.comnih.govuniprot.org Fma-PKS utilizes one acetyl-CoA starter unit and five malonyl-CoA elongation units for the synthesis of this polyketide chain. uniprot.org

A notable feature of Fma-PKS is that it is a partial PKS, containing only dehydratase (DH) and ketoreductase (KR) domains. nih.govgenome.jp The ketoreductase function, specifically attributed to Fma-KR (Af490), plays a role in controlling the configuration at the C-5 position of hydroxylated intermediates in the sesquiterpenoid branch of the pathway. nih.govacs.orgcdc.govfigshare.com Fma-KR catalyzes the stereoselective reduction of 5-keto-fumagillol to 5R-hydroxy-seco-sesquiterpene (fumagillol). mdpi.com The dodecapentaenoyl group synthesized by Fma-PKS is then transferred onto fumagillol by an acyltransferase (Fma-AT, Af380) to form prethis compound, before the final oxidative cleavage step. mdpi.comnih.govnih.gov

Here is a summary of some of the key enzymes and intermediates discussed:

| Enzyme/Compound | Role in Biosynthesis | Associated Gene (in A. fumigatus Af293) |

| Fma-P450 | Multifunctional Cytochrome P450; catalyzes hydroxylation, ring-opening, and epoxidations of β-trans-bergamotene. nih.govacs.orguniprot.org | Af510 |

| Fma-C6H | Nonheme-iron-dependent dioxygenase; hydroxylates 5-keto-demethoxyfumagillol at C6. mdpi.comnih.gov | Af480 |

| Fma-ABM | ABM family monooxygenase; catalyzes oxidative cleavage of the polyketide moiety in prethis compound. nih.govacs.orgcdc.govfigshare.com | Af470 |

| Fma-PKS | Polyketide Synthase; synthesizes the dodecapentaenoyl group. mdpi.comnih.govuniprot.org | Af370 |

| Fma-KR | Ketoreductase; stereoselectively reduces 5-keto-fumagillol. mdpi.com | Af490 |

| β-trans-bergamotene | Sesquiterpene precursor. mdpi.comnih.govuniprot.org | Produced by Fma-TC (Af520) mdpi.comnih.gov |

| 5-keto-demethoxyfumagillol | Bisepoxide ketone intermediate. nih.govacs.orguniprot.org | Product of Fma-P450 action on β-trans-bergamotene nih.govacs.orguniprot.org |

| 5-keto-fumagillol | Hydroxylated intermediate. mdpi.com | Formed from 5-keto-demethoxyfumagillol by Fma-C6H and Fma-MT mdpi.comnih.gov |

| Fumagillol (5R-hydroxy-seco-sesquiterpene) | Reduced intermediate. mdpi.com | Product of Fma-KR action on 5-keto-fumagillol mdpi.com |

| Prethis compound | Intermediate formed by esterification of fumagillol and the dodecapentaenoyl group. mdpi.comnih.govnih.gov | Formed by Fma-AT (Af380) mdpi.comnih.govnih.gov |

| This compound | Final product. mdpi.comnih.govnih.gov | Formed from prethis compound by Fma-ABM mdpi.com |

Molecular Mechanism of Action of Fumagillin

Primary Target Identification: Methionine Aminopeptidase (B13392206) 2 (MetAP-2)

At the core of Fumagillin's mechanism of action is its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP-2). patsnap.comnih.gov MetAP-2 is a cytosolic metalloprotease that plays a crucial role in the post-translational modification of proteins. mdpi.comresearchgate.net This enzyme is highly conserved across various organisms, including humans and Saccharomyces cerevisiae. pnas.orgresearchgate.net The identification of MetAP-2 as the primary target of this compound was a significant step in understanding its biological effects. nih.govresearchgate.net

Specificity of Binding to MetAP-2 versus MetAP-1

Mammalian cells express two catalytically active isoforms of methionine aminopeptidases: MetAP-1 and MetAP-2. researchgate.net While both enzymes are involved in the removal of the initiator methionine residue from nascent polypeptide chains, this compound exhibits a notable specificity for MetAP-2. nih.govpnas.orgpnas.org Studies have demonstrated that this compound selectively inhibits the enzymatic activity of MetAP-2 both in vitro and in vivo, with a lack of significant inhibition of MetAP-1. pnas.orgresearchgate.netpnas.org This specificity is a key factor contributing to the observed biological effects of this compound and its derivatives. researchgate.netpnas.org

Covalent Modification of MetAP-2 Active Site Residues

This compound inhibits MetAP-2 by forming a covalent bond with a specific residue in the enzyme's active site. fao.orgpatsnap.compnas.org High-resolution crystallographic studies have shown that the reactive epoxide on the cyclohexane (B81311) ring of this compound irreversibly binds to a highly conserved histidine residue at position 231 (His231) in the active site of human MetAP-2. mdpi.compnas.orgasm.org This covalent modification leads to the permanent inactivation of the enzyme. patsnap.compnas.org Site-directed mutagenesis studies have confirmed the critical role of His231 for both the catalytic activity of MetAP-2 and its covalent modification by this compound. pnas.org

Impact on Protein Processing and Cellular Pathways

The inhibition of MetAP-2 by this compound has significant downstream consequences for cellular protein processing and various cellular pathways.

Inhibition of Initiator Methionine Excision from Nascent Proteins

MetAP-2 is involved in the cotranslational removal of the initiator methionine residue from the N-terminus of newly synthesized proteins. patsnap.comasm.org This process, known as N-terminal methionine excision (NME), is an essential step in protein maturation and is a prerequisite for subsequent post-translational modifications, such as myristoylation and acetylation. patsnap.comasm.org By covalently binding to and inactivating MetAP-2, this compound disrupts this critical NME process. patsnap.comresearchgate.net This disruption can lead to the retention of the initiator methionine on proteins that would normally undergo cleavage. nih.gov

Downstream Effects on Protein Maturation and Function

The inhibition of initiator methionine excision by this compound can have wide-ranging effects on protein maturation and function. The presence of an uncleaved initiator methionine can affect protein folding, stability, localization, and interaction with other molecules. nih.gov While the precise substrates of MetAP-2 directly involved in the antiproliferative response are still being investigated, the disruption of NME by this compound can lead to alterations in the function of various cellular proteins. oncotarget.comwaocp.org For example, studies suggest that the processed form of cyclophilin A might be affected by MetAP2 inhibition, potentially impacting cell proliferation. waocp.org

Molecular Consequences of MetAP-2 Inhibition

The molecular consequences of MetAP-2 inhibition by this compound extend beyond the direct impact on NME. The disruption of protein processing can influence several cellular pathways critical for cell growth, proliferation, and survival. For instance, MetAP-2 inhibition has been linked to effects on cell cycle regulation, leading to cell cycle arrest, particularly in the G1 phase. patsnap.comresearchgate.netoncotarget.com This can be associated with changes in proteins involved in cell cycle control, such as the accumulation of the cyclin-dependent kinase inhibitor p21 and effects on Rb protein phosphorylation. oncotarget.complos.org Furthermore, MetAP-2 inhibition has been shown to impact pathways like noncanonical Wnt signaling, which is involved in processes like cell polarity and movement. nih.gov The inhibition of MetAP-2 by this compound and its analogs has also been implicated in the suppression of vasculogenic mimicry in cancer cells. spandidos-publications.com

Research findings highlight the correlation between MetAP-2 inhibition and the inhibition of cell growth, particularly in endothelial cells, which are crucial for angiogenesis. pnas.orgwikipedia.org However, the exact mechanisms by which MetAP-2 inhibition translates into these broader cellular effects are still areas of active research. oncotarget.comwikipedia.org

Here is a summary of key research findings related to this compound's molecular mechanism:

| Finding | Description | Source Index |

| Primary Target Identification | This compound selectively inhibits Methionine Aminopeptidase 2 (MetAP-2). | patsnap.comnih.govpnas.orgpnas.org |

| Covalent Binding Site | This compound forms a covalent bond with His231 in the active site of human MetAP-2. | fao.orgmdpi.compnas.orgasm.org |

| Specificity | This compound shows high specificity for MetAP-2 over MetAP-1. | nih.govpnas.orgresearchgate.netpnas.org |

| Inhibition of Initiator Methionine Excision | This compound disrupts the removal of the N-terminal methionine from nascent proteins. | patsnap.comresearchgate.netasm.orgnih.gov |

| Impact on Cell Cycle | MetAP-2 inhibition can lead to cell cycle arrest, often in the G1 phase. | patsnap.comresearchgate.netoncotarget.complos.org |

| Effect on Noncanonical Wnt Signaling | MetAP-2 inhibition can block noncanonical Wnt signaling. | nih.gov |

| Correlation with Cell Growth Inhibition | Inhibition of MetAP-2 activity correlates with inhibition of cell growth in sensitive cell types. | pnas.orgwikipedia.org |

| Potential Impact on Protein Processing and Maturation | Disruption of NME can affect protein folding, stability, localization, and function. | researchgate.netnih.gov |

| Involvement in Vasculogenic Mimicry | MetAP-2 inhibition by this compound and analogs suppresses vasculogenic mimicry in cancer cells. | spandidos-publications.com |

| Potential Impact on Mitochondrial Function | This compound treatment was found to disturb mitochondrial function and ATP synthesis in some cancer cells. | plos.org |

Alterations in Cellular Signaling Pathways

Inhibition of MetAP-2 by this compound disrupts the critical process of N-terminal methionine removal, leading to alterations in protein function and downstream cellular signaling pathways patsnap.com. The disruption of protein processing can affect various cellular pathways, including cell cycle regulation, apoptosis, and stress response pathways patsnap.com. These wide-ranging effects contribute to this compound's ability to inhibit cell proliferation and induce cell death patsnap.com.

Research findings indicate that MetAP-2 inhibition by this compound or its analog TNP-470 can block noncanonical Wnt signaling uiowa.edunih.gov. Noncanonical Wnt signaling is crucial for processes such as development, cell differentiation, and tumorigenesis uiowa.edunih.gov. Studies in zebrafish embryos have shown that MetAP-2 inhibition or depletion phenocopies gastrulation defects observed in noncanonical Wnt5 loss-of-function mutants uiowa.edunih.gov. This inhibition occurs downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II, RhoA, and c-Jun N-terminal Kinase uiowa.edunih.gov. Notably, TNP-470 does not appear to block the canonical Wnt/beta-catenin pathway, suggesting a selective regulation of noncanonical over canonical Wnt signaling uiowa.edunih.gov.

Furthermore, this compound-induced MetAP-2 inhibition has been linked to effects on key regulators of proliferation and programmed cell death, such as Bcl-2 and telomerase wjgnet.com. Studies have shown that MetAP-2 inhibition can reduce both mRNA and protein expression of the anti-apoptosis gene bcl-2 and decrease telomerase activity wjgnet.com. While MetAP-2 is not a transcription factor and is unlikely to directly regulate bcl-2 gene expression, its posttranslational processing effects may alter the function of bcl-2 transcription factors wjgnet.com. Another potential mechanism for the downregulation of bcl-2 expression in some systems is an increase in p53 expression induced by this compound wjgnet.com.

This compound's mechanism of action can also be influenced by the cellular context and the presence of other signaling molecules, such as growth factors or cytokines, which can modulate cellular sensitivity to this compound patsnap.com.

Data from a study on hepatocellular carcinoma in rats illustrates the impact of this compound treatment on certain molecular targets:

| Target mRNA/Activity | Control Group | DEN-treated Group | This compound-treated Group | P-value (DEN vs Control) | P-value (this compound vs DEN) |

| Bcl-2 mRNA | - | Significantly Higher | Lower (not significant) | 0.024 | 0.072 |

| Telomerase mRNA | - | Significantly Higher | Significantly Lower | 0.025 | 0.016 |

| Telomerase Activity | - | Significantly Higher | Significantly Lower | 0.025 | 0.046 |

Note: Data adapted from a study on hepatocellular carcinoma in rats wjgnet.com. Specific numerical values for mRNA levels and activity were not provided in the source snippet.

Additionally, this compound-induced nitric oxide (NO) generation has been shown to modulate macrophage activity in vitro through the activation of AMP-activated protein kinase (AMPK) acs.org. AMPK is considered a central regulator of inflammatory signaling in various cell types, including macrophages acs.org. Activation of AMPK can lead to the inhibition of mTOR-dependent signaling, which in turn increases autophagy acs.org.

Hypothesized Upregulation of MetAP-2 Gene Expression Upon Inhibition

A hypothesized phenomenon upon MetAP-2 inhibition by this compound is the upregulation of MetAP-2 gene expression wjgnet.comjci.org. It is suggested that the loss of MetAP-2 catalytic function in cells exposed to this compound leads to a compensatory increase in MetAP-2 gene expression wjgnet.com.

Studies have shown that in vitro exposure of human microvascular endothelial cells (HMVECs) to this compound can result in a significant increase in MetAP2 protein levels wjgnet.com. This upregulation of MetAP-2 gene expression appears to be a common phenomenon in cells treated with this compound wjgnet.com. In a study involving hepatocellular carcinoma in rats, HCC tissue in this compound-treated rats showed a compensatory elevation of MetAP-2 mRNA after an initial decrease wjgnet.com. This suggests that the cell attempts to compensate for the inhibited enzyme activity by increasing the production of MetAP-2 mRNA wjgnet.com.

The effectiveness of MetAP-2 inhibitors may depend on the MetAP activity within a cell, and MetAP-2 expression has been observed to be either upregulated or have altered localization in tissues of obese mice jci.orgnih.gov. A cancer study also indicated that a cell's response to this compound is dependent on the expression levels of both MetAP1 and MetAP2, highlighting that MetAP2 inhibitor treatment can affect different cell types disparately jci.orgnih.gov.

Research on Fumagillin S Anti Angiogenic Activity

Inhibition of Endothelial Cell Proliferation

A key aspect of fumagillin's anti-angiogenic activity is its ability to inhibit the proliferation of endothelial cells in vitro. americanelements.comwikidata.org This inhibition is associated with the compound blocking endothelial cell cycle progression, specifically in the late G1 phase. The molecular basis for this effect is primarily linked to this compound's interaction with methionine aminopeptidase (B13392206) 2 (MetAP2). wikipedia.orgamericanelements.comnih.gov

In Vitro Studies on Human Umbilical Vein Endothelial Cells (HUVEC) and Other Endothelial Cell Lines

Human Umbilical Vein Endothelial Cells (HUVECs) are frequently utilized in in vitro studies investigating the effects of this compound on endothelial cell proliferation. wikipedia.org Research indicates that this compound can inhibit HUVEC proliferation at low nanomolar concentrations. For instance, a concentration of 10 nmol/l this compound has been shown to reduce HUVEC proliferation. Studies have also been conducted using other endothelial cell lines, such as human microvascular endothelial cells (HMVEC). While some studies report potent inhibition of endothelial cell proliferation by this compound and its analogs, others suggest that the IC50 values for this compound on endothelial cells might be higher compared to its analog TNP-470.

Selectivity of Inhibition in Diverse Cellular Models

This compound and its derivatives, such as TNP-470, have been reported to exhibit selective inhibition of endothelial cell proliferation when compared to many other cell types. However, the extent of this selectivity has been a subject of re-evaluation, with some studies suggesting that this compound may inhibit the proliferation of other cell types at concentrations similar to those affecting endothelial cells. MetAP2, the primary target of this compound, is present in both endothelial and non-endothelial cells. Research suggests that differences in the endogenous expression or this compound-induced upregulation of MetAP1 and MetAP2 are not the reasons for the observed selective inhibition. Despite some findings suggesting broader effects, some research indicates that while this compound significantly impacts neovascular endothelial cells, its direct effects on non-endothelial cell types might be negligible. It has also been noted that this compound and its derivatives can inhibit the proliferation of certain cancer cell lines in addition to endothelial cell lines.

Suppression of Angiogenesis in In Vivo Models

This compound has demonstrated the ability to suppress angiogenesis in various in vivo models. americanelements.comwikidata.org This includes the inhibition of tumor-induced angiogenesis and the suppression of tumor growth in mice. americanelements.comwikidata.org this compound agents have been shown to directly inhibit the proliferation and migration of endothelial cells in vivo within different tumor models, such as those involving subcutaneously implanted tumors in mice.

Tumor-Induced Neovascularization Models

Studies evaluating this compound's effects in tumor models have included investigations using subcutaneously implanted tumors in mice. An in vivo study utilizing a rat model of hepatocellular carcinoma (HCC) provided evidence that this compound treatment could inhibit both the growth of liver tumors and systemic metastasis. In this HCC model, the anti-tumor effect was associated with this compound-induced inhibition of MetAP-2, highlighting the enzyme's importance in endothelial cell proliferation. Evidence from studies with this compound analogs strongly suggests that their anti-tumor effects in vivo are primarily mediated by their action on the tumor vasculature.

Matrigel Plug Assays in Murine Models

Matrigel plug assays in murine models are commonly used to assess the in vivo anti-angiogenic activity of compounds like this compound. In this model, Matrigel, often enriched with pro-angiogenic growth factors such as FGFb or FGF-2 and heparin, is implanted subcutaneously in mice to stimulate the formation of new blood vessels. The extent of angiogenesis within the implanted plugs can be quantitatively evaluated by measuring parameters such as microvessel density, hemoglobin content, or using advanced imaging techniques like photoacoustic imaging. Studies using targeted this compound prodrug nanoparticles in Matrigel plug models have shown enhanced anti-angiogenic effects compared to non-targeted formulations, indicating the potential for improved delivery to angiogenic sites.

Modulation of Molecular and Cellular Processes in Angiogenesis

The primary molecular target through which this compound exerts its anti-angiogenic effects is methionine aminopeptidase 2 (MetAP2). wikipedia.orgamericanelements.comnih.gov this compound achieves its inhibitory effect by covalently binding to MetAP2. nih.gov This covalent modification occurs at a conserved histidine residue within the active site of the enzyme, specifically His-231 in human MetAP2.

MetAP2 is a metalloenzyme that plays a critical role in the post-translational modification of proteins by removing the initiator methionine residue from the N-terminus of newly synthesized polypeptides. nih.gov This process is essential for the proper maturation and function of many proteins. nih.gov By inhibiting MetAP2, this compound disrupts this crucial step, leading to alterations in protein function and downstream cellular signaling pathways. nih.gov This disruption ultimately contributes to the observed endothelial cell cycle arrest in the late G1 phase and is considered the molecular basis for the inhibition of endothelial cell proliferation by this compound.

Inhibition of MetAP2 by this compound can lead to broader effects on cellular pathways. Some research suggests that MetAP2 inhibition may affect protein myristoylation and interfere with the translocation of certain membrane proteins, such as nitric oxide synthase (NOS). In one study, a this compound prodrug delivered via nanoparticles was shown to increase endothelial nitric oxide (NO) production, which in turn modulated local macrophage inflammatory activity through the activation of AMP-activated protein kinase (AMPK). Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), promoting increased autophagy. Furthermore, in the rat HCC model, this compound treatment was associated with decreased levels of Bcl-2 mRNA, telomerase mRNA, and telomerase activity, in addition to its effects on MetAP-2 mRNA. While MetAP2 is a well-established target, some studies propose that MetAP2 function might not be absolutely essential for endothelial cell proliferation, as endothelial cells with depleted MetAP2 levels can still be sensitive to this compound, suggesting the possibility of additional mechanisms or targets.

Research findings on this compound's anti-angiogenic activity often involve quantitative data from in vitro and in vivo experiments. In vitro studies on endothelial cell proliferation typically report inhibitory concentrations (e.g., IC50 values), which can vary depending on the cell line, experimental conditions, and duration of treatment. In vivo studies in tumor models and Matrigel plug assays quantify various parameters to assess angiogenesis, such as tumor volume reduction, microvessel density, hemoglobin content, or changes in imaging signals. While specific numerical data points are crucial in individual studies, presenting a comprehensive, universally applicable data table here is challenging due to the variability across diverse experimental designs and the descriptive nature of the information available in the provided snippets.

Effects on Gene Expression Profiles in Endothelial Cells

Studies utilizing microarray analysis have investigated the impact of this compound on the gene expression profiles of human umbilical vein endothelial cells (HUVECs) bvsalud.orgnih.govnih.gov. These studies aimed to identify the early molecular changes induced by this compound that contribute to its anti-angiogenic effects nih.gov.

Microarray analysis of this compound-treated HUVECs revealed significant changes in gene expression, with both up-regulation and down-regulation of numerous genes bvsalud.org. One study observed a majority of gene expression changes occurring within 1 to 2 hours of treatment with this compound nih.govresearchgate.net. These early changes in gene expression involved genes related to cell proliferation, gene transcription, and matrix organization nih.gov.

Specific genes identified as being affected by this compound include cyclin E2, activated leukocyte cell adhesion molecule (ALCAM), and intercellular adhesion molecule-1 (ICAM-1), which showed decreased expression in the presence of this compound bvsalud.org. Another study identified genes such as DOC1, KLF4, TC-1, and ID1 as showing similar expression patterns in response to both this compound and endostatin, another angiogenesis inhibitor nih.govnih.gov. These findings suggest that this compound influences the expression of genes involved in various cellular processes critical for angiogenesis, including proliferation, migration, adhesion, and gene transcription bvsalud.orgnih.gov.

The following table summarizes some observed changes in gene expression in endothelial cells treated with this compound:

| Gene Name | Observed Change in Expression | Related Process(es) | Source |

| Cyclin E2 | Decreased | Cell proliferation | bvsalud.org |

| ALCAM | Decreased | Cell migration, adhesion | bvsalud.org |

| ICAM-1 | Decreased | Cell adhesion, cell migration | bvsalud.org |

| DOC1 | Changed (pattern similar to endostatin) | Involved in early response to angiogenesis inhibitors | nih.govnih.gov |

| KLF4 | Changed (pattern similar to endostatin) | Involved in early response to angiogenesis inhibitors | nih.govnih.gov |

| TC-1 | Changed (pattern similar to endostatin) | Involved in early response to angiogenesis inhibitors | nih.govnih.gov |

| ID1 | Changed (pattern similar to endostatin) | Involved in early response to angiogenesis inhibitors | nih.govnih.gov |

Impact on Cell Migration and Tube Formation

This compound and its analogues significantly impact key processes in angiogenesis, namely endothelial cell migration and tube formation bvsalud.orgresearchgate.netelsevier.es. These processes are essential for the sprouting of new blood vessels from pre-existing ones nih.gov.

In vitro studies using HUVECs have shown that this compound treatment leads to a significant decrease in both proliferation and tube formation bvsalud.org. Tube formation assays, often performed on Matrigel, demonstrate the ability of endothelial cells to differentiate and form capillary-like structures, a process that mimics the formation of blood vessels in vivo thieme-connect.complos.org. This compound has been shown to reduce the formation of these tube-like structures thieme-connect.com.

Influence on DNA Synthesis in Vascular Smooth Muscle Cells

Beyond its effects on endothelial cells, the this compound analogue TNP-470 has also been shown to influence DNA synthesis in vascular smooth muscle cells (SMCs) ahajournals.orgnih.gov. SMCs play a role in the maturation and stabilization of newly formed blood vessels nih.gov.

Studies using bovine vascular smooth muscle cells have demonstrated that TNP-470 can inhibit DNA synthesis stimulated by growth factors such as platelet-derived growth factor (PDGF)-BB and insulin-like growth factor (IGF)-I ahajournals.orgnih.gov. At concentrations comparable to those that affect endothelial cells, TNP-470 completely abolished the increase in DNA synthesis induced by these growth factors ahajournals.orgnih.gov.

The inhibitory effect of TNP-470 on SMC DNA synthesis was found to be associated with the suppression of increased cyclin-dependent kinase 2 (cdk2) mRNA levels and activity ahajournals.orgnih.gov. While TNP-470 effectively inhibited DNA synthesis stimulated by PDGF-BB and IGF-I, its effect was less marked when cells were stimulated with fetal calf serum, suggesting that the mechanism of action may vary depending on the specific growth factors involved ahajournals.org.

The following table summarizes the effect of TNP-470 on DNA synthesis in bovine vascular smooth muscle cells:

| Stimulating Factor | TNP-470 Concentration (ng/mL) | Effect on DNA Synthesis | Source |

| PDGF-BB (10 ng/mL) | 1.0 | Completely abolished | ahajournals.orgnih.gov |

| IGF-I (100 ng/mL) | 1.0 | Completely abolished | ahajournals.orgnih.gov |

| FCS | 1.0 | Less marked inhibition | ahajournals.org |

Association with Cell Cycle Regulators (e.g., cdk2)

This compound and its analogues are known to induce cell cycle arrest in target cells, particularly in the G1 phase pnas.orgnih.govpnas.org. This effect is closely associated with their influence on key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their regulatory partners oup.com.

Research indicates that TNP-470 inhibits the activation of cdk2, a primary regulator of the G1/S transition in the cell cycle ahajournals.orgnih.govoup.com. In vascular smooth muscle cells stimulated by PDGF-BB, TNP-470 suppressed the increase in cdk2 mRNA levels and activity that precedes the G1/S boundary ahajournals.orgnih.gov. This inhibition of cdk2 activity is correlated with decreased cdk2 mRNA levels ahajournals.orgnih.gov.

While TNP-470 significantly impacted cdk2, its effects on other cell cycle regulators like cyclin D1 and cdk4 mRNA levels were less pronounced ahajournals.orgoup.com. Studies in human endothelial cells have also shown that TNP-470 can inhibit cdk2 activation and retinoblastoma phosphorylation, further supporting its role in inducing G1 arrest ahajournals.orgpnas.org. The ability of this compound analogues to interfere with cdk2 activity highlights a key mechanism by which they inhibit cell proliferation in both endothelial and vascular smooth muscle cells ahajournals.orgnih.gov. The anti-angiogenic agent TNP-470 has been shown to require p53 and p21CIP/WAF for endothelial cell growth arrest, indicating a link between this compound's mechanism and these cell cycle regulatory proteins pnas.org.

Research on Fumagillin S Antiparasitic and Antimicrobial Activities

Antimicrosporidial Efficacy in Research Models

Fumagillin is well-known for its activity against microsporidia, a group of obligate intracellular fungi. Research in this area has spanned various host models, including economically important species like honey bees and aquatic animals.

Studies on Nosema Species in Apiculture Models

This compound has been widely used in apiculture for the control of nosema disease, caused primarily by Nosema apis and, more recently, Nosema ceranae. It is the only antibiotic approved in some regions for this purpose and has been utilized for over 50 years for Nosema apis control. plos.orgvita-europe.comnih.gov Studies have shown that this compound-B, a formulation of this compound, offers significant benefits in controlling nosema infestations in honey bees, demonstrating high efficacy against both Nosema apis and Nosema ceranae in independent research. vita-europe.com Treatment with this compound has been shown to suppress the reproduction of microsporidia in honey bees. plos.org

However, research indicates that the efficacy of this compound can vary, particularly with the emerging pathogen Nosema ceranae. Studies have shown that spore production by Nosema ceranae can increase in response to declining this compound concentrations, potentially exacerbating the infection rather than suppressing it under certain application protocols. plos.orgnih.gov While some studies indicate effectiveness against N. ceranae, others report controversial field results and suggest that the treatment may not be as consistently effective as it was against N. apis. plos.orgscientificbeekeeping.com Research in Nova Scotia, Canada, found spring Fumagilin-B treatment to be effective at significantly suppressing Nosema spp. spore levels, but no effect was observed from autumn treatment based on low spore levels at that time. researchgate.net The shifting prevalence towards N. ceranae may necessitate updated treatment thresholds. researchgate.net

Efficacy against Microsporidian Species in Aquatic Animal Models

This compound has also demonstrated efficacy against microsporidian infections in various aquatic animals. It is approved for the treatment of microsporidia infections in several fish species. fao.org This includes its use against Sphaerospora renicola and Myxobolus cyprinid in carp, Pleistophora giardi and Myxobolus giardia in eels, and Sphaerospora sp. and Myxobolus cerebralis in trout. fao.org Research has reported high therapeutic efficacy of this compound against Glugea plecoglossi in "Ayu" and Heterosporis anguillarum in eels. google.com

Studies using a synthetic analog of this compound, TNP-470, have evaluated its efficacy against Loma salmonae and Nucleospora salmonis, two microsporean pathogens affecting salmon. Oral treatment with TNP-470 at 1.0 mg/kg fish/day significantly reduced the number of Loma salmonae xenomas in gill tissue compared to untreated controls. nih.gov In Nucleospora salmonis infections, untreated fish showed 100% infection and high mortality, while fish treated with TNP-470 at 1.0 mg/kg showed no clinical signs and no mortalities attributed to the infection. nih.gov Even at a lower dose of 0.1 mg/kg, only a small percentage of treated fish showed mild gross pathological changes, and over 50% exhibited extremely light infections. nih.gov

Effects on Spore Germination and Proliferation

Research into the mechanism of this compound's action against microsporidia indicates effects on both spore germination and proliferation. This compound is understood to inhibit spore germination and proliferation, thereby helping to control the infection and its spread. patsnap.com Studies using Caenorhabditis elegans as a model for microsporidia infection have shown that this compound inhibits the proliferation of sporoplasms and meronts after invasion has occurred, ultimately reducing the parasite burden and preventing the production of new spores. biorxiv.org While some compounds were found to inhibit spore firing, this compound did not show a significant effect on this initial stage of infection in these studies, but it did lead to a significant decrease in sporoplasm numbers. biorxiv.orgbiorxiv.org Interestingly, studies on the fungus Aspergillus fumigatus, the source of this compound, have shown that exogenous this compound can stimulate the germination of fungal cultures. nih.gov

Anti-amoebic Research

This compound has also been investigated for its activity against amoebae, particularly the pathogenic species Entamoeba histolytica.

Inhibition of Entamoeba histolytica

This compound has demonstrated amoebicidal activity and the ability to inhibit the growth of Entamoeba histolytica. researchgate.netmdpi.com Research has shown that this compound inhibits the growth of Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase (B13392206) 2 (MetAP2). nih.govresearchgate.net Studies involving gene silencing of E. histolytica MetAP2 (EhMetAP2) increased susceptibility to this compound, while overexpression of EhMetAP2 mutants resistant to a this compound analog decreased susceptibility. nih.govresearchgate.net These findings strongly suggest that EhMetAP2 is the primary target for the amebicidal activity of this compound, highlighting it as a potential target for developing alternative treatments for amebiasis. nih.gov this compound was reported to effectively cure human intestinal amebiasis sixty years ago, and recent research continues to explore this compound analogs for treating amebiasis. usda.gov

Antimalarial Research

This compound has shown promise in the area of antimalarial research, primarily due to its inhibitory effect on MetAP2, an enzyme also present in malaria parasites.

This compound has been shown to potently inhibit the growth of malaria parasites, such as Plasmodium falciparum, in vitro. researchgate.netnih.govpnas.orgadipogen.com This antimalarial activity is attributed to its inhibition of MetAP2, a crucial enzyme involved in protein processing and maturation in Plasmodium. nih.govpnas.orgpnas.org Research has explored this compound analogs with improved pharmacokinetic profiles, demonstrating activity against malaria parasites in vitro and efficacy in a murine malaria model. researchgate.netnih.gov For instance, fumarranol (B10821887), a this compound analog, has been shown to inhibit malaria growth by interacting with Plasmodium falciparum MetAP2 and significantly reduce parasitemia levels in mice infected with Plasmodium yoelii, leading to extended survival time in a dose-dependent manner. nih.gov Combination therapy involving this compound and other compounds has also been investigated, showing significant reductions in parasitemia and higher survival rates in infected mice compared to single therapies. nih.gov

Inhibition of Plasmodium falciparum in In Vitro and Murine In Vivo Models

This compound and its structural analogues, such as TNP-470, have demonstrated potent inhibition of the in vitro growth of Plasmodium falciparum, the parasite responsible for malaria researchgate.net, nih.gov, mdpi.com, researchgate.net. Studies have shown potent activity against various strains of P. falciparum, including chloroquine-resistant strains like W2 and C2B nih.gov. It was hypothesized that this antimalarial activity might be mediated through the inhibition of the malarial ortholog of human MetAP2 (PfMetAP2) nih.gov, researchgate.net.

Research has confirmed that this compound and its derivative fumarranol can interact with PfMetAP2, inhibiting parasite growth both in vitro and in vivo in a murine malaria model nih.gov, researchgate.net, mdpi.com, researchgate.net. Unlike the irreversible covalent binding observed with human MetAP2, the interaction between PfMetAP2 and this compound was found to be noncovalent nih.gov, researchgate.net. A new analog, fumarranol, was shown to interact with PfMetAP2 and inhibit the growth of both chloroquine-sensitive and drug-resistant Plasmodium falciparum strains in vitro nih.gov, researchgate.net. Antiparasite activity of this compound and fumarranol was also demonstrated in vivo using a mouse malaria model nih.gov, researchgate.net. These findings suggest PfMetAP2 is a viable target for novel antimalarial agents, with fumarranol identified as a promising lead compound nih.gov, researchgate.net.

Studies using a murine malaria model (Plasmodium berghei-infected mice) have also evaluated the efficacy of this compound, including in combination with other compounds. For example, a combination of borrelidin (B54535) and this compound led to a lower parasitemia level (5%) compared to the control group (15%) researchgate.net, researchgate.net. This combination also exhibited a high inhibition rate of 69.6% on day nine post-infection researchgate.net, researchgate.net.

Research into Other Antiparasitic Applications

Beyond Plasmodium, this compound has been investigated for its potential against other parasitic organisms.

This compound and TNP-470 have been reported to inhibit the replication of Leishmania donovaniin vitro researchgate.net, nih.gov, asm.org, researchgate.net. Similar to the hypothesis regarding Plasmodium, it has been suggested that the differences between the MetAP2 enzymes of Leishmania and humans could potentially be exploited to design more selective this compound derivatives asm.org. While some early studies showed potent activity in vitro, a follow-up set of this compound analogues showed no activity against Leishmania donovani at concentrations below 100 µg/mL, with the exception of one compound nih.gov.

This compound has shown efficacy against Giardia lamblia, the parasite causing giardiasis usda.gov, nih.gov, nih.gov, asm.org, dovepress.com. In vitro studies have demonstrated that this compound kills Giardia trophozoites with high potency usda.gov. It is effective in vitro at submicromolar concentrations against both Giardia assemblage A and B dovepress.com.

Studies in mouse models of giardiasis have revealed superior efficacy of this compound compared to the standard treatment, metronidazole (B1676534) usda.gov, nih.gov, nih.gov. In a mouse giardiasis model, this compound required a lower dose (120 mg/kg) than metronidazole (300 mg/kg) to clear the parasite nih.gov. A dose-dependent study indicated that the effective dose of this compound in the mouse model was approximately 100-fold lower than that of metronidazole nih.gov. This compound has also demonstrated potency against metronidazole-resistant G. lamblia strains in vitro nih.gov, nih.gov, asm.org, suggesting a different mechanism of action compared to metronidazole nih.gov.

Research into this compound derivatives has also shown promise against G. lamblia. Stable fumagillol (B1674179) derivatives have been synthesized that exhibit better potency against G. lamblia trophozoites than this compound in vitro, including against metronidazole-resistant strains asm.org.

Antifungal Research Mechanisms

This compound was originally isolated from the fungus Aspergillus fumigatus and exhibits antifungal activity patsnap.com, researchgate.net, nih.gov, mdpi.com, acs.org. Its antifungal properties are partly attributed to its inhibition of MetAP2 patsnap.com. In fungi, MetAP2 is essential for growth and survival, and its inhibition by this compound disrupts crucial cellular processes, leading to the death of fungal cells patsnap.com. This mechanism is relevant for the treatment of fungal infections, particularly those caused by Aspergillus species patsnap.com.

This compound is also known for its use against microsporidian parasites, which are now considered atypical fungi asm.org, nih.gov. It has been used to treat Nosema apis infections in honey bees, where it inhibits the activity of MetAP2 researchgate.net. Studies have been conducted on its effectiveness against Nosema ceranae, although the impact is still being investigated mdpi.com. Research suggests that this compound targets MetAP2 present in Nosema species mdpi.com.

Antiviral Research: HIV-1 Vpr Activity Inhibition

This compound has been found to suppress HIV-1 infection of macrophages through the inhibition of the activity of the viral protein R (Vpr) nih.gov, mdpi.com, mdpi.com, medchemexpress.com. Vpr is an accessory protein of Human Immunodeficiency Virus Type 1 (HIV-1) that plays important roles in viral pathogenesis nih.gov, mdpi.com.

This compound has been shown to reverse the growth inhibitory activity of Vpr in both yeast and human cells nih.gov, mdpi.com. Furthermore, it inhibited Vpr-dependent viral gene expression upon the infection of human macrophages nih.gov, mdpi.com. This compound is among several compounds that have been reported to inhibit HIV-1 replication by binding to the Vpr protein and/or by interrupting Vpr's functions, such as viral gene expression nih.gov.

Research Findings Summary

| Parasite/Microbe | Activity | In Vitro Studies | Murine In Vivo Studies | Proposed Mechanism | Key Findings |

| Plasmodium falciparum | Inhibitory | Yes | Yes | MetAP2 inhibition | Potent inhibition of growth, including drug-resistant strains; Efficacy demonstrated in mouse models. researchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net |

| Leishmania donovani | Inhibitory | Yes | Not explicitly found | MetAP2 inhibition | Inhibition of replication in vitro. researchgate.netnih.govresearchgate.netasm.org |

| Giardia lamblia | Inhibitory | Yes | Yes | Different from Metronidazole suggested nih.gov | Kills trophozoites with high potency in vitro; Superior efficacy in mouse models compared to metronidazole; Potent against metronidazole-resistant strains. usda.govnih.govnih.govasm.orgdovepress.com |

| Fungi (Aspergillus, Nosema) | Antifungal | Yes | Yes (for Nosema) | MetAP2 inhibition | Disrupts essential cellular processes in fungi; Used against Nosema infections in honey bees. patsnap.commdpi.comasm.orgresearchgate.netnih.govacs.orgmdpi.com |

| HIV-1 | Antiviral | Yes | Not explicitly found | Vpr activity inhibition | Suppresses infection of macrophages; Reverses Vpr growth inhibitory activity; Inhibits Vpr-dependent gene expression. nih.govmdpi.commdpi.commedchemexpress.comnih.gov |

Fumagillin Analogues and Derivatives Research

Rationale for Analogue Development

The primary rationale behind developing fumagillin analogues is to enhance its therapeutic potential while mitigating the limitations of the parent compound. The discovery of this compound's potent antiangiogenic and antiproliferative activities provided a strong basis for creating analogues as a novel class of therapeutic agents, particularly for conditions like cancer and parasitic infections. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net

Strategies for Enhancing Potency and Specificity

Strategies for enhancing the potency and specificity of this compound analogues often focus on optimizing their interaction with the target enzyme, MetAP2. This compound inhibits MetAP2 by forming a covalent bond with a specific histidine residue (His-231) in the active site. mdpi.compatsnap.comacs.orgresearchgate.netpnas.org Noncovalent interactions with other parts of the enzyme also contribute to binding affinity. acs.org

Modifications to the this compound structure aim to improve these interactions. For instance, the C4 side chain of this compound is thought to mimic the N-methionyl residue of MetAP2's endogenous substrate, suggesting that modifications in this region could influence binding and specificity. acs.orgnih.gov Structure-based drug design, guided by the crystal structure of MetAP2 bound to this compound, plays a crucial role in designing analogues with enhanced affinity and selectivity for MetAP2 over MetAP1. mdpi.comacs.orgresearchgate.netresearchgate.net

Research has explored modifications at various positions, including the C4 and C6 positions, to identify structural features critical for potent MetAP2 inhibition and selective growth inhibition of cells dependent on MetAP2 function. nih.govacs.orgresearchgate.net For example, some analogues have shown improved potency in inhibiting endothelial cell proliferation, a key aspect of their anti-angiogenic activity. researchgate.netpnas.org

Approaches for Improving Stability and Targeted Delivery

Improving the stability and targeted delivery of this compound analogues is crucial for their clinical translation. Native this compound is known to have chemical and light instability, which can lead to premature degradation and reduced efficacy. nih.govresearchgate.netresearchgate.netacs.org

Approaches to address these issues include the development of prodrugs and the use of drug delivery systems. For example, lipase-labile this compound prodrugs have been designed to overcome photoinstability and enhance drug retention in circulation, facilitating targeted delivery to desired tissues. nih.govresearchgate.netresearchgate.netacs.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of this compound analogues. These studies aim to understand how modifications to the chemical structure of this compound influence its biological activity, particularly its inhibition of MetAP2 and subsequent downstream effects. nih.govresearchgate.netresearchgate.netasianjpr.com

Identification of Key Structural Features for Biological Activity

SAR studies have identified key structural features of this compound essential for its biological activity. The spiroepoxide moiety is crucial for the irreversible covalent linkage to His-231 in the active site of MetAP2, which is a primary mechanism of inhibition. nih.govmdpi.compatsnap.comacs.orgresearchgate.netpnas.org The C4 side chain also plays a role, potentially through noncovalent interactions and mimicking the natural substrate. acs.orgnih.gov

Investigations of Substitutions at Specific Positions (e.g., C4 and C6)

Extensive research has focused on the impact of substitutions at specific positions, notably C4 and C6, on the activity of this compound analogues. nih.govacs.orgnih.govresearchgate.netresearchgate.net

Modifications to the C6 polyolefinic chain have been explored to improve pharmacokinetic properties and safety profiles. nih.govacs.org Truncation of the C6 chain, as seen in TNP-470, resulted in a semisynthetic analogue that showed efficacy in animal models. acs.orgnih.gov Incorporating alkyl carbamate (B1207046) functionalities at the C6 position has yielded potent MetAP2 inhibitors with favorable pharmacokinetic properties, including oral bioavailability. nih.gov Studies have investigated the effect of different groups at C6, including cinnamic acid esters and carbamates, on MetAP2 inhibition and endothelial cell proliferation. researchgate.netresearchgate.net

Investigations into substitutions at the C4 position have also been conducted to understand the tolerability of MetAP2 to modifications in this region. nih.govresearchgate.netresearchgate.net Replacing the natural C4 side chain with a benzyl (B1604629) oxime, for instance, has been reported in highly potent inhibitors. acs.orgnih.govresearchgate.net

Influence of Functional Group Modifications (e.g., Carbamates) on Pharmacological Profile

Functional group modifications, particularly the introduction of carbamate moieties, have significantly influenced the pharmacological profile of this compound analogues. nih.govasianjpr.com Replacing the chloroacetimide group in TNP-470 with a carbamate functionality, as in PPI-2458, led to improved safety and pharmacokinetic properties, including oral bioavailability. acs.orgnih.gov

Stereochemical Considerations and Isomeric Effects on Activity

The biological activity of this compound is intricately linked to its stereochemistry, particularly the presence of a reactive epoxide group. The spiroepoxide moiety is crucial for the covalent modification of MetAP2, specifically reacting with a histidine residue in the enzyme's active site ebi.ac.ukresearchgate.netnih.gov. The crystal structure of human MetAP2 complexed with this compound demonstrates the formation of a covalent bond between a reactive epoxide carbon and His231 in the active site nih.gov. This irreversible binding is key to this compound's inhibitory mechanism ebi.ac.uknih.gov.

Chemical Synthesis Methodologies for this compound and Analogues

The structural complexity of this compound, characterized by multiple stereocenters and reactive functional groups, has made it an attractive target for chemical synthesis. Both total synthesis and semisynthesis approaches have been developed to access this compound and a wide array of analogues with modified properties.

Total Synthesis Approaches of this compound

The total synthesis of this compound presents a significant challenge due to its intricate architecture. Pioneering work in this area includes the total synthesis of (±)-fumagillin reported by Corey and Snider in 1972 drugfuture.comtohoku.ac.jp. Since then, several other total synthesis strategies for both racemic and enantioselective routes to this compound and its direct precursor, fumagillol (B1674179), have been reported researchgate.nettohoku.ac.jpresearchgate.net. These approaches often involve complex sequences of reactions to construct the highly functionalized cyclohexane (B81311) core, the spiroepoxide, and the conjugated polyene side chain with precise control over stereochemistry tohoku.ac.jpresearchgate.net. Methodologies such as Claisen-Ireland ring-closing metathesis have been employed for the stereoselective preparation of advanced intermediates in this compound synthesis researchgate.netresearchgate.net. Total synthesis provides access to the complete this compound structure and allows for the introduction of modifications at various positions that may be inaccessible through semisynthesis acs.org.

Semisynthesis Strategies from Natural Precursors

Semisynthesis, starting from naturally occurring precursors like fumagillol, has been a widely used strategy for generating this compound analogues researchgate.netdokumen.pub. Fumagillol is the terpene portion of this compound, lacking the polyene dicarboxylic acid chain nih.govuni.lu. This approach leverages the availability of the core structure from fermentation and focuses on modifying the side chain or other functional groups to improve activity, stability, or pharmacokinetic properties dokumen.pub. Since the polyene dicarboxylic acid portion of this compound is prone to hydrolysis under basic conditions, semisynthesis often involves chemical conversions at the C5 secondary alcohol in the terpene portion (fumagillol) dokumen.pub. This allows for the attachment of various linkers and functional groups, leading to analogues with altered characteristics. Semisynthesis offers a more efficient route to explore structure-activity relationships compared to total synthesis, particularly for modifications on the fumagillol core.

Design and Synthesis of Biotinylated Probes for Cellular Investigations

Biotinylated this compound probes have been designed and synthesized as valuable tools for investigating the cellular targets and permeability of this compound and its analogues acs.orgnih.govoncotarget.commedkoo.com. These probes typically involve conjugating biotin (B1667282), a molecule with high affinity for avidin (B1170675) or streptavidin, to a this compound or this compound analogue scaffold acs.orgmedkoo.com. The biotin tag allows for the detection and isolation of proteins that covalently bind to the this compound moiety, facilitating the identification and validation of molecular targets like MetAP2 in cellular contexts oncotarget.com. The design of these probes requires careful consideration of the linker between the this compound structure and biotin to ensure that the probe retains the ability to interact with its target and permeate cell membranes acs.orgnih.govmedkoo.com. The synthesis of cellular stable and detectable biotinylated this compound probes has been reported, enabling detailed investigations into their cellular uptake and target engagement acs.orgnih.govmedkoo.com.

Prodrug Design and Nanotherapy Approaches for Enhanced Delivery

Addressing challenges related to this compound's chemical instability, poor solubility, and potential for off-target effects has led to the development of prodrugs and nanotherapy approaches nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org. Prodrug strategies aim to temporarily mask reactive functional groups or improve pharmacokinetic properties, allowing for enhanced delivery to target sites and controlled release of the active compound nih.govresearchgate.netresearchgate.net. Lipase-labile this compound prodrugs, for example, have been developed to overcome issues like photoinstability and premature release in circulation nih.govresearchgate.netnih.govacs.org. These prodrugs are designed to be cleaved by lipases at the target site, releasing the active this compound or analogue nih.govresearchgate.netnih.gov.

Nanotherapy approaches involve encapsulating this compound or its prodrugs within nanoparticles to improve solubility, enhance stability, prolong circulation time, and enable targeted delivery nih.govresearchgate.netnih.govresearchgate.netacs.orgthno.orgscispace.com. Targeted nanoparticles, such as those conjugated with ligands for receptors overexpressed on target cells (e.g., αvβ3-integrin on angiogenic endothelial cells), can selectively deliver the this compound payload to the desired location, minimizing exposure to healthy tissues nih.govnih.govresearchgate.netacs.orgthno.org. Contact-facilitated drug delivery (CFDD) is a mechanism described for the delivery of this compound via targeted perfluorocarbon nanoparticles, facilitating the transfer of the drug to the target cell membrane nih.govresearchgate.netscispace.com. This combination of prodrug design and nanocarrier systems shows promise in improving the therapeutic index of this compound-based therapies nih.govresearchgate.netresearchgate.netnih.gov.

Biological Evaluation of Analogues in Preclinical Models

The biological evaluation of this compound analogues in preclinical models is crucial for assessing their efficacy, understanding their mechanisms of action, and identifying promising candidates for further development. These studies often focus on the anti-angiogenic activity of the analogues, their ability to inhibit MetAP2, and their effects in various disease models.

Preclinical evaluations have demonstrated that semisynthetic this compound analogues can exhibit improved potency and pharmacokinetic profiles compared to the parent compound researchgate.netaacrjournals.orgnih.gov. For instance, analogues like TNP-470 (also known as AGM-1470) and PPI-2458 have shown potent anti-angiogenic and anti-tumor activities in animal models researchgate.netaacrjournals.orgnih.gov. Studies have confirmed that these analogues also exert their effects through the inhibition of MetAP2 researchgate.netaacrjournals.org.

Biological evaluation in preclinical models, such as the Matrigel™ mouse angiogenesis model, allows researchers to assess the ability of this compound analogues and their nanoparticle formulations to suppress the formation of new blood vessels nih.govthno.org. Targeted nanoparticles containing this compound prodrugs have shown reduced angiogenesis in these models compared to control groups nih.govthno.org. Furthermore, preclinical studies have investigated the effects of this compound nanotherapy in models of inflammatory diseases like rheumatoid arthritis, demonstrating suppression of clinical disease and inflammatory responses, potentially through mechanisms involving endothelial nitric oxide production and modulation of macrophage activity nih.govacs.org.

The evaluation of orally active this compound analogues in preclinical settings has also revealed insights into their metabolic fate and the activity of their degradation products nih.gov. Studies have shown that while some analogues may undergo degradation in the gastric environment, the resulting products can still retain MetAP2 inhibitory activity, contributing to the observed oral activity nih.gov.

Comparative Analysis of MetAP-2 Inhibition by Novel Analogues